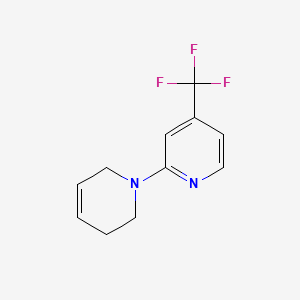

4'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties and its influence on the biological activity of molecules. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of compounds, making it a valuable moiety in drug design and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a pyridine derivative, followed by cyclization to form the bipyridine structure. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis of 4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bipyridine compounds .

Wissenschaftliche Forschungsanwendungen

4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby modulating their activity. This can include interactions with enzymes, receptors, and other proteins involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine include other trifluoromethylated bipyridines and pyridine derivatives. Examples include:

- 4-(trifluoromethyl)pyridine

- 2-fluoro-4-(trifluoromethyl)pyridine

Uniqueness

The uniqueness of 4’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine lies in its specific structure, which combines the properties of the bipyridine scaffold with the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

4'-(Trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine is a compound that has garnered significant interest due to its unique structural features and potential biological applications. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

The compound's chemical structure is characterized by the presence of a trifluoromethyl group attached to a bipyridine framework. Below are some key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H11F3N2 |

| Molar Mass | 272.22 g/mol |

| Density | 1.418 g/cm³ (predicted) |

| Boiling Point | 413.1 °C (predicted) |

| pKa | 4.07 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances binding affinity to proteins and enzymes involved in critical biological processes. This compound has shown promise in several areas:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds within the bipyridine class exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Antiparasitic Activity : Research indicates that derivatives of bipyridine can exhibit activity against Plasmodium species, the causative agents of malaria. The incorporation of trifluoromethyl groups has been linked to enhanced potency in some derivatives .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, potentially providing therapeutic benefits in conditions like cancer or inflammatory diseases.

Antimicrobial Efficacy

A study investigating the antibacterial properties of related compounds found that derivatives with trifluoromethyl groups demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics . For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Trifluoromethyl derivative | 40-50 | E. coli, S. aureus |

Antiparasitic Activity

In a study assessing larvicidal activity against Anopheles arabiensis, compounds containing similar functional groups showed promising results with mortality rates exceeding 90% at specific concentrations . This suggests potential applications in vector control for malaria prevention.

Molecular Docking Studies

Molecular docking simulations have indicated that this compound binds effectively to target proteins involved in larval development in mosquitoes. This binding affinity was confirmed through molecular dynamics simulations, which demonstrated stable interactions over time .

Eigenschaften

IUPAC Name |

2-(3,6-dihydro-2H-pyridin-1-yl)-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2/c12-11(13,14)9-4-5-15-10(8-9)16-6-2-1-3-7-16/h1-2,4-5,8H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOXEDFOZODINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C2=NC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.